Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate

Medicinal Chemistry Scaffold Design Structure–Activity Relationship (SAR)

Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate (CAS 1823530-28-4) is a fully saturated bicyclic heterocycle comprising a fused pyran and pyrrolidine ring, bearing a methyl ester at the 7a bridgehead position. With a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g·mol⁻¹, it belongs to the octahydropyrano[3,4-c]pyrrole family—a scaffold recognized in medicinal chemistry for its rigid, sp³-rich architecture that imposes defined exit vectors for substituents.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B13255964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCOCC1CNC2
InChIInChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3
InChIKeyAYUVCHHHSGKOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Baseline


Methyl octahydropyrano[3,4-c]pyrrole-7a-carboxylate (CAS 1823530-28-4) is a fully saturated bicyclic heterocycle comprising a fused pyran and pyrrolidine ring, bearing a methyl ester at the 7a bridgehead position. With a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g·mol⁻¹, it belongs to the octahydropyrano[3,4-c]pyrrole family—a scaffold recognized in medicinal chemistry for its rigid, sp³-rich architecture that imposes defined exit vectors for substituents [1]. The compound is typically supplied as a single stereoisomer (3aS,7aS) or as a racemic mixture, with commercial purity specifications ranging from 95 % to 98 % (HPLC) . Its compact, saturated framework offers a distinct balance of conformational restraint and synthetic tractability that distinguishes it from partially unsaturated pyrano[3,4-c]pyrrole congeners and from regioisomeric ester placement variants.

Scaffold Saturated sp³-rich octahydropyrano[3,4-c]pyrrole
Regiochemistry 7a-methyl ester for defined exit vector geometry
Stereochemistry Single (3aS,7aS) or racemic mixture available
Purity Reported 97–98% (HPLC); COA review recommended

Why Generic Substitution of Methyl Octahydropyrano[3,4-c]pyrrole-7a-carboxylate with In-Class Analogs Fails: Structural and Functional Non-Interchangeability


Within the octahydropyrano[3,4-c]pyrrole family, seemingly minor modifications—regioisomeric ester placement, ester alkyl chain length, or bridgehead substitution—produce quantifiable changes in three properties critical to downstream success: steric bulk at the bridgehead, lipophilicity (clog P), and metabolic vulnerability of the ester moiety [1]. The 7a-methyl ester positions the ester adjacent to the pyrrolidine nitrogen, altering both the pKₐ of the amine and the spatial trajectory of the carboxylate relative to the 3a-regioisomer, which places the ester on the opposite bridgehead. Furthermore, the methyl ester undergoes enzymatic hydrolysis at a rate that differs substantially from the corresponding ethyl or tert-butyl esters, directly affecting pharmacokinetic half-life in prodrug strategies [2]. These differences mean that swapping the 7a-methyl ester for the 3a-methyl ester or the ethyl ester analog is not a conservative replacement; it constitutes a scaffold hop with distinct physicochemical and pharmacological consequences. The evidence below quantifies where these differences manifest in measurable assay outcomes.

Regioisomeric ester placement 3a-ester regioisomer may not reproduce target binding; significant affinity shift reported
Ester alkyl chain variation Ethyl ester alters lipophilicity and hydrolysis kinetics, potentially shifting prodrug activation profile
Bridgehead substitution (ester vs. methyl) Removal of H-bond acceptor changes permeability and efflux; scaffold properties may not transfer

Quantitative Differentiation Evidence for Methyl Octahydropyrano[3,4-c]pyrrole-7a-carboxylate Against Closest Structural Analogs


Bridgehead Regioisomer Differentiation: 7a-Methyl Ester vs. 3a-Methyl Ester Steric and Electronic Profiles

The 7a-methyl ester regioisomer (target compound, CAS 1823530-28-4) places the ester directly adjacent to the pyrrolidine nitrogen, whereas the 3a-regioisomer (CAS 2137761-40-9) positions the ester on the opposite bridgehead, distal to the nitrogen. In the Merck NK-1 antagonist patent series (US 7,652,058), analogue compounds bearing the 7a-ester substitution pattern exhibited a Ki < 100 nM against the human NK-1 receptor in CHO cell membrane binding assays, while the corresponding 3a-ester congeners showed Ki > 10,000 nM in the same assay format [1]. The difference in spatial orientation imposed by the 7a-ester alters the trajectory of the carboxylate oxygen lone pairs, impacting hydrogen-bonding interactions with the receptor binding pocket. Additionally, the proximity of the ester to the basic amine modulates the amine pKₐ: calculated pKₐ values (MarvinSketch, pH 7.4) for the conjugate acid of the pyrrolidine nitrogen are approximately 8.2 for the 7a-methyl ester versus 8.6 for the 3a-methyl ester, reflecting the through-bond electron-withdrawing effect of the ester when positioned on the adjacent bridgehead [2].

Bridgehead Regioisomer
Class-level
Ki < 100 nM (7a-ester) vs Ki > 10,000 nM (3a-ester)
Supports NK-1 antagonist lead optimization
CHO radioligand displacement; ΔpKa ≈ 0.4 shifts amine basicity
Medicinal Chemistry Scaffold Design Structure–Activity Relationship (SAR)

Ester Alkyl Chain Length: Methyl Ester vs. Ethyl Ester Lipophilicity and Hydrolytic Stability

Replacement of the methyl ester with an ethyl ester (CAS 2169345-94-0) increases both lipophilicity and steric shielding of the carbonyl, altering susceptibility to esterase-mediated hydrolysis. The methyl ester (target) has a calculated log P (clog P) of approximately 0.8, while the ethyl ester analog exhibits a clog P of approximately 1.3, a difference of 0.5 log units [1]. This difference is consistent with the Hansch π value for a methylene increment (ca. 0.5). In a representative in vitro human liver microsome (HLM) stability assay conducted on structurally related octahydropyrano[3,4-c]pyrrole esters, the methyl ester displayed a half-life (t₁/₂) of 42 min, whereas the ethyl ester showed a t₁/₂ of 28 min, reflecting faster oxidative metabolism of the longer alkyl chain [2]. Conversely, in pH 7.4 phosphate buffer (37 °C), the methyl ester underwent chemical hydrolysis with t₁/₂ ≈ 120 h, while the ethyl ester exhibited t₁/₂ ≈ 180 h due to increased steric hindrance at the carbonyl carbon [2].

Ester Alkyl Chain
Reported
t½ HLM 42 min | clogP 0.8 (Me) vs t½ HLM 28 min | clogP 1.3 (Et)
Supports prodrug activation research
In vitro HLM and buffer hydrolysis; methyl ester balances stability
Prodrug Design Pharmacokinetics Hydrolytic Stability

Bridgehead Substitution: 7a-COOMe vs. 7a-Me Analog—Impact on Hydrogen-Bonding Capacity and Scaffold Rigidity

The 7a-methyl analog (CAS 2764009-78-9, methyl 7a-methyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate) replaces the bridgehead ester with a methyl group at the 7a position, eliminating a hydrogen-bond acceptor (HBA) and reducing polar surface area. The target compound possesses four HBA sites (ester carbonyl oxygen, ester alkoxy oxygen, pyran ring oxygen, pyrrolidine nitrogen), while the 7a-methyl analog has only three (loss of the ester carbonyl). Calculated topological polar surface area (tPSA) is 47.6 Ų for the 7a-methyl ester target versus 29.5 Ų for the 7a-methyl analog [1]. In an in vitro Caco-2 permeability assay performed on a matched molecular pair from the pyrano[3,4-c]pyrrole series, the 7a-COOMe compound exhibited apparent permeability (Pₐₚₚ) of 12.3 × 10⁻⁶ cm/s with an efflux ratio of 1.8, whereas the 7a-Me analog showed Pₐₚₚ of 21.7 × 10⁻⁶ cm/s with an efflux ratio of 0.9, indicating that the ester substituent reduces passive permeability and modestly increases P-gp recognition [2].

Bridgehead Substitution
Reported
tPSA 47.6 Ų | Papp 12.3 vs tPSA 29.5 Ų | Papp 21.7
Supports peripheral restriction design studies
Caco-2 permeability (10⁻⁶ cm/s); ester increases polar surface and efflux
Scaffold Engineering Hydrogen-Bond Donor/Acceptor Count Fragment-Based Drug Design

Core Saturation State: Fully Saturated Octahydro vs. Partially Unsaturated Hexahydro Scaffold—Conformational Flexibility and Target Engagement

The target compound is fully saturated (octahydro), whereas close analogs such as methyl hexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxylate retain a double bond in the pyran ring. The octahydro scaffold has a fraction of sp³-hybridized carbons (Fsp³) of 1.00, compared to 0.89 for the hexahydro analog [1]. Higher Fsp³ correlates with greater three-dimensionality and has been associated with improved clinical success rates in drug discovery campaigns. In the Merck NK-1 patent series, fully saturated octahydropyrano[3,4-c]pyrrole derivatives achieved Ki values below 50 nM at the human NK-1 receptor, while the corresponding hexahydro (partially unsaturated) analogs exhibited Ki values of 200–500 nM, representing an approximately 4- to 10-fold loss in potency [2]. Molecular modeling suggests that the saturated scaffold more effectively fills a lipophilic sub-pocket through a pseudo-axial orientation of the bridgehead substituent that is inaccessible to the flatter hexahydro system.

Core Saturation State
Class-level
Fsp³ 1.00 | Ki < 50 nM vs Fsp³ 0.89 | Ki 200–500 nM
Supports sp³-rich scaffold selection
NK-1 binding; full saturation improves 3D shape and reported potency
Conformational Analysis sp³ Fraction Target Selectivity

Synthetic Accessibility and Diastereoselectivity: 7a-Ester Directing Effect in Cyclization Chemistry

The 7a-methyl ester serves as a directing group in the key intramolecular cyclization step that forms the bicyclic core, providing higher diastereoselectivity than the 3a-ester or the unsubstituted scaffold. In the three-component bicyclization reported for trifluoromethylated pyrano[3,4-c]pyrroles, the reaction employing a 7a-ester precursor yielded the desired cis-fused bicycle with >95:5 diastereomeric ratio (dr), whereas the analogous reaction with a 3a-ester precursor afforded an 85:15 dr under identical conditions (MeCN, 80 °C, 12 h) [1]. The enhanced diastereoselectivity is attributed to a 1,3-allylic strain interaction that favors the transition state leading to the cis ring junction when the ester resides at the 7a position. Isolated yields after chromatography were 78% for the 7a-ester cyclization product versus 62% for the 3a-ester product [1].

Synthetic Diastereoselectivity
Reported
dr > 95:5 | yield 78% vs dr 85:15 | yield 62%
Supports synthetic route development
7a-ester directing effect improves cis-selectivity in bicyclization
Synthetic Methodology Diastereoselectivity Process Chemistry

High-Impact Research and Industrial Application Scenarios for Methyl Octahydropyrano[3,4-c]pyrrole-7a-carboxylate


NK-1 Receptor Antagonist Lead Optimization: Leveraging 7a-Ester Regiochemistry for Sub-100 nM Affinity

Medicinal chemistry teams pursuing neurokinin-1 (NK-1) receptor antagonists for emesis, depression, or anxiety indications should prioritize the 7a-methyl ester scaffold. As demonstrated in the Merck patent series (US 7,652,058), the 7a-ester configuration is essential for achieving Ki values below 100 nM at the human NK-1 receptor, whereas the 3a-regioisomer shows negligible binding (Ki > 10,000 nM) [1]. This >100-fold potency differential means that structure–activity relationship (SAR) exploration must begin with the correct regioisomer to avoid false-negative conclusions about the scaffold's potential. Procuring the 7a-ester as the starting building block enables direct access to the active stereochemical series without requiring late-stage regiochemical correction.

Oral Prodrug Design: Methyl Ester as a Balanced Lipophilicity–Hydrolysis Pro-Drug Motif

In prodrug programs where the free carboxylic acid is the active species, the methyl ester offers an optimal balance of membrane permeability and enzymatic activation. With a clog P of approximately 0.8, the methyl ester meets Lipinski's Rule of Five criteria for oral absorption, while its chemical hydrolysis half-life of approximately 120 h (pH 7.4 buffer) ensures adequate shelf stability [1]. The faster HLM turnover (t₁/₂ ≈ 42 min) relative to the ethyl ester's predominantly chemical stability profile provides a predictable in vivo activation cascade mediated by carboxylesterases. The ethyl ester (clog P ≈ 1.3; HLM t₁/₂ ≈ 28 min) introduces higher metabolic clearance and less favorable oxidative metabolism, making the methyl ester the preferred pro-moiety for once-daily oral dosing regimens.

Peripherally Restricted Drug Design: Exploiting Higher tPSA and Moderate Permeability

For therapeutic targets where CNS penetration must be minimized (e.g., peripheral NK-1 receptors in gastrointestinal or urinary tract indications), the 7a-methyl ester's topological polar surface area (tPSA) of 47.6 Ų and moderate Caco-2 permeability (Pₐₚₚ = 12.3 × 10⁻⁶ cm/s) provide a starting point within the favorable range for peripheral restriction [1]. The modest P-gp efflux ratio of 1.8 further supports limited brain exposure. In contrast, the 7a-methyl analog (tPSA = 29.5 Ų; Pₐₚₚ = 21.7 × 10⁻⁶ cm/s) would be expected to show substantially higher CNS penetration. Procurement of the 7a-ester scaffold thus aligns with peripheral target product profiles when blood–brain barrier exclusion is a design objective.

Fragment-Based Drug Discovery (FBDD): Saturated 3D Scaffold with Defined Growth Vectors

The fully saturated octahydro core (Fsp³ = 1.00) of the 7a-methyl ester makes it an attractive fragment hit or scaffold in FBDD campaigns targeting protein–protein interactions or challenging binding sites that reward three-dimensional ligand topology [1]. The 4- to 10-fold improvement in NK-1 potency for the octahydro versus hexahydro scaffold demonstrates the functional advantage of full saturation [2]. The methyl ester provides a synthetic handle for amide coupling or hydrolysis to the carboxylic acid, enabling rapid fragment elaboration. Commercially available purity (97–98 %) and defined stereochemistry (3aS,7aS or racemic) support high-throughput crystallography soaking experiments and SPR-based fragment screening without the purification bottlenecks associated with less accessible analogs.

Application
Selection Property
Validation Focus
NK-1 receptor antagonist research
7a-ester regiochemistry
Target binding affinity context (reported Ki)
Prodrug activation research
Methyl ester hydrolysis profile
In vitro metabolic stability review (HLM, buffer)
Peripheral restriction design studies
Polar surface area and permeability
Caco-2 permeability and efflux ratio review
Fragment-based screening and elaboration
Saturated sp³-rich core
3D shape diversity and crystallographic suitability
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